molecular formula C8H13N B166030 (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine CAS No. 133117-03-0

(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine

Cat. No. B166030
M. Wt: 123.2 g/mol
InChI Key: MSRRSWQAEFVZST-MPJRPATESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine, also known as PMPD or 4-PPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a chiral molecule with a molecular formula of C8H13N and a molecular weight of 123.20 g/mol. PMPD has been the subject of significant scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

The exact mechanism of action of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine is not fully understood, but it is thought to act as a partial agonist or antagonist at the dopamine D2 receptor, depending on the experimental conditions. It may also interact with other receptors, such as the sigma-1 receptor, to modulate neurotransmitter release and neuronal activity.

Biochemical And Physiological Effects

(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release, inhibition of monoamine oxidase activity, and induction of oxidative stress. It has also been shown to have antinociceptive and anxiolytic effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine is that it is relatively easy to synthesize and purify, making it a useful tool for studying the pharmacology of dopamine receptors and other targets. However, its effects can be variable depending on the experimental conditions, and it may have off-target effects that need to be taken into account. Additionally, its potential toxicity and side effects need to be carefully evaluated in any experimental setting.

Future Directions

There are several potential future directions for research on (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine, including:
1. Investigation of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, to better understand its potential therapeutic applications.
2. Development of more selective ligands for the dopamine D2 and sigma-1 receptors based on the structure of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine.
3. Exploration of its potential as a tool for studying the mechanisms of action of other drugs that interact with dopamine receptors, such as antipsychotics and stimulants.
4. Investigation of its potential as a neuroprotective agent in models of neurodegenerative diseases, such as Parkinson's disease.
5. Development of more efficient and scalable synthesis methods for (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine to facilitate its use in large-scale experiments and potential clinical applications.
In conclusion, (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine as a therapeutic agent and to develop more selective and efficient ligands based on its structure.

Synthesis Methods

The synthesis of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine involves the reaction of 4-penten-1-amine with crotonaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a Michael addition mechanism, followed by an intramolecular cyclization step to form the pyrrolidine ring. The resulting product is a mixture of diastereomers, which can be separated by chromatographic methods.

Scientific Research Applications

(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine has been investigated for its potential use as a ligand for various receptors in the central nervous system, including the dopamine D2 and sigma-1 receptors. It has been shown to have affinity for these receptors and to modulate their activity, which could have implications for the treatment of neurological and psychiatric disorders, such as schizophrenia and depression.

properties

CAS RN

133117-03-0

Product Name

(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

(4S)-3-methylidene-4-[(E)-prop-1-enyl]pyrrolidine

InChI

InChI=1S/C8H13N/c1-3-4-8-6-9-5-7(8)2/h3-4,8-9H,2,5-6H2,1H3/b4-3+/t8-/m1/s1

InChI Key

MSRRSWQAEFVZST-MPJRPATESA-N

Isomeric SMILES

C/C=C/[C@@H]1CNCC1=C

SMILES

CC=CC1CNCC1=C

Canonical SMILES

CC=CC1CNCC1=C

synonyms

Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.